

Buphedrone-d3 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Buphedrone-d3 Hydrochloride

Cat. No.: B15294544

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Buphedrone-d3 Hydrochloride**, a deuterated analog of the synthetic cathinone, buphedrone. This document outlines its chemical properties, analytical applications, and known biological effects, presenting key data in a structured format for ease of reference.

Core Chemical Data

Buphedrone-d3 Hydrochloride serves as a crucial internal standard for the quantitative analysis of buphedrone in various matrices, particularly in forensic and toxicological screenings.^[1] Its isotopic labeling allows for precise differentiation from the parent compound in mass spectrometry-based assays.

Property	Value
CAS Number	1346601-80-6
Molecular Formula	C ₁₁ H ₁₂ D ₃ ClNO
Molecular Weight	216.72 g/mol
Synonyms	2-(Methyl-d3-amino)-1-phenyl-1-butanone Hydrochloride, α-(Methyl-d3)aminobutyrophenone Hydrochloride

Analytical Methodologies

The primary application of **Buphedrone-d3 Hydrochloride** is as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of buphedrone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for the analysis of buphedrone in biological samples due to its high selectivity and sensitivity, minimizing issues of thermal degradation that can occur with gas chromatography.^[1]

Experimental Protocol: Quantification in Biological Matrices

A common workflow for the quantification of buphedrone using its deuterated analog involves the following steps:

- **Sample Preparation:** Biological samples (e.g., blood, urine) are subjected to solid-phase extraction to isolate the analyte and internal standard.
- **Internal Standard Spiking:** A known concentration of **Buphedrone-d3 Hydrochloride** is added to the sample prior to extraction.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatograph, typically with a C18 column, to separate buphedrone from other sample components.
- **Mass Spectrometric Detection:** The eluent from the chromatograph is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both buphedrone and **Buphedrone-d3 Hydrochloride**.
- **Quantification:** The ratio of the peak area of buphedrone to the peak area of **Buphedrone-d3 Hydrochloride** is used to calculate the concentration of buphedrone in the original sample.

Quantitative Data from Analytical Studies:

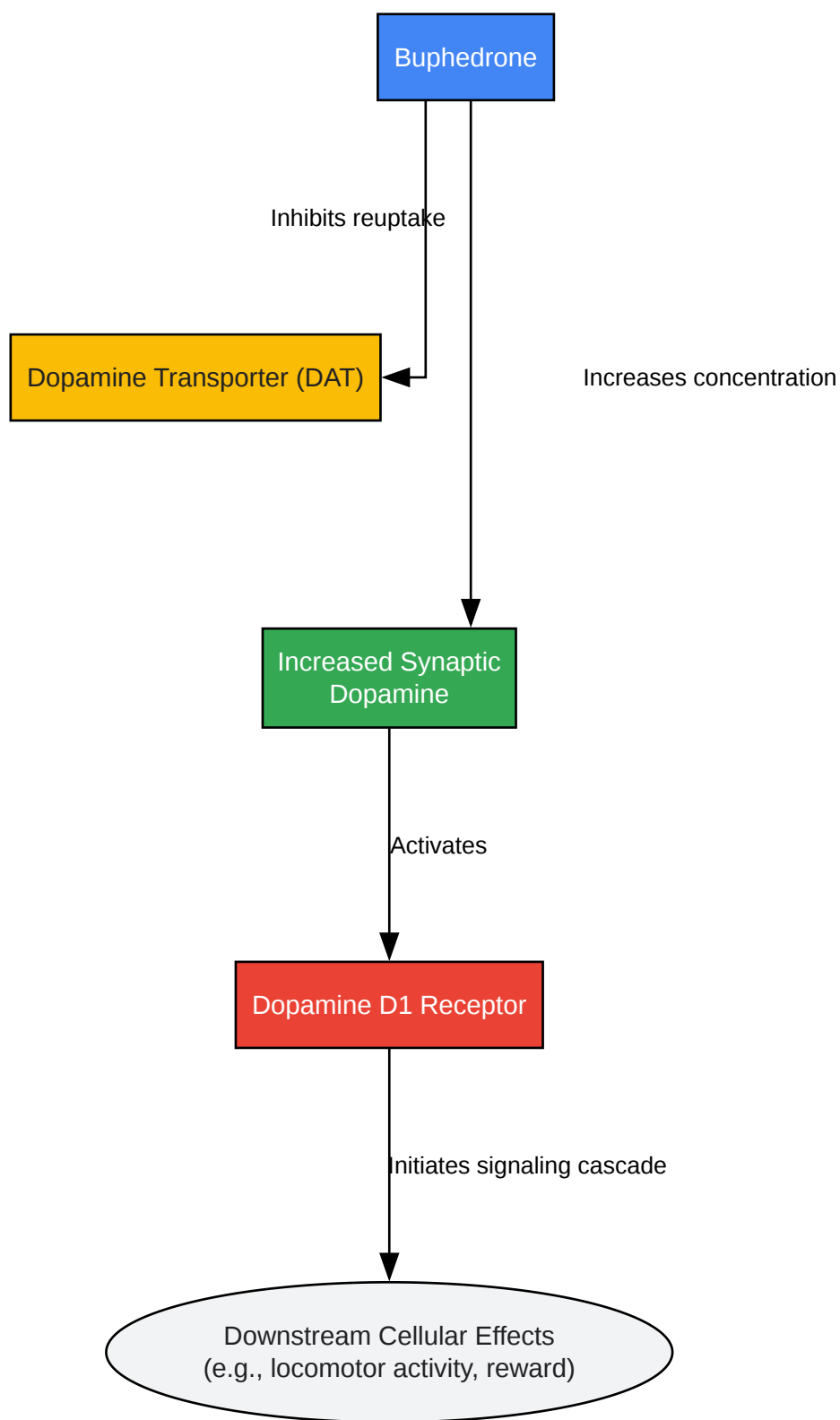
Analytical Method	Matrix	Limit of Quantification (LOQ) / Limit of Detection (LOD)
LC-MS/MS	Blood	LOQ: 0.02 - 1.5 ng/mL
GC-MS (with derivatization)	Whole Blood	Linearity Range: 5 - 500 ng/mL
GC/MS (full scan)	Urine	LOD: 25 ng/mL
GC/MS (full scan)	Blood	LOD: 25 ng/mL for buphedrone

Biological Activity and Signaling Pathways

Buphedrone is a stimulant of the phenethylamine and cathinone chemical classes that acts on the central nervous system.[2] Studies have shown that its rewarding and locomotor-stimulating effects are mediated through the dopaminergic system.[3][4][5]

Research indicates that buphedrone's abuse potential is linked to its interaction with dopamine D1 receptors.[3][4][5] Antagonism of the D1 receptor has been shown to block the rewarding properties of buphedrone in animal models.[3][4][5] Furthermore, repeated administration of buphedrone has been observed to increase the expression of D1 dopamine receptors in key brain regions associated with reward, such as the dorsal striatum and nucleus accumbens.[3][4][5]

Buphedrone's Postulated Signaling Pathway



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Caption: Postulated mechanism of buphedrone's action on the dopaminergic system.

Experimental Protocol: Western Blot for D1 Receptor Expression

To investigate changes in dopamine D1 receptor expression following buphedrone exposure, Western blot analysis can be employed.

- **Tissue Homogenization:** Brain tissue from control and buphedrone-treated animals is homogenized in a lysis buffer containing protease inhibitors.
- **Protein Quantification:** The total protein concentration in each homogenate is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is incubated with a primary antibody specific for the dopamine D1 receptor, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and imaged. Densitometric analysis is used to quantify the relative expression levels of the D1 receptor.

This technical guide provides a foundational understanding of **Buphedrone-d3 Hydrochloride** for research and analytical purposes. As a certified reference material, its proper use is essential for accurate and reliable scientific investigation.

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